Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC15868109
Molecular Formula: C23H30N2O5
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O5 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | tert-butyl N-[(2S,4S,5S)-4-hydroxy-5-nitro-1,6-diphenylhexan-2-yl]carbamate |
| Standard InChI | InChI=1S/C23H30N2O5/c1-23(2,3)30-22(27)24-19(14-17-10-6-4-7-11-17)16-21(26)20(25(28)29)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16H2,1-3H3,(H,24,27)/t19-,20-,21-/m0/s1 |
| Standard InChI Key | ASILVPKZVBMKDP-ACRUOGEOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)[N+](=O)[O-])O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)[N+](=O)[O-])O |
Introduction
Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester, is a complex organic compound belonging to the carbamate class. It is characterized by its unique molecular structure, featuring a carbamic acid functional group attached to a specific substituted pentyl chain. This compound is primarily used in scientific research and pharmaceutical applications due to its biological activity.
Synthesis Steps:
-
Preparation of Starting Materials: This involves preparing the necessary pentyl chain derivatives.
-
Coupling Reaction: The carbamic acid group is attached to the pentyl chain using appropriate coupling agents.
-
Purification: The final product is purified using techniques such as chromatography.
Biological Activity and Potential Applications
Carbamic acid derivatives, including this compound, are researched for their potential therapeutic applications. They are studied for roles in medicinal chemistry and pharmacology, particularly for neuroprotective effects or anti-inflammatory properties. This suggests potential uses in treating neurological disorders or inflammatory diseases.
Potential Applications:
-
Neuroprotective Effects: May be beneficial in neurodegenerative diseases.
-
Anti-inflammatory Properties: Could be used in treating inflammatory conditions.
Research Findings and Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume